Cas no 1808564-08-0 ((E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide)

(E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide structure
1808564-08-0 structure
Product name:(E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide
CAS No:1808564-08-0
MF:C20H14BrClN4O
MW:441.708362102509
CID:6275922
PubChem ID:137836122

(E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide
    • N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide
    • Z449784096
    • EN300-26602632
    • 1808564-08-0
    • Inchi: 1S/C20H14BrClN4O/c21-17-6-2-4-8-19(17)25-20(27)16(10-23)9-14-11-24-26(12-14)13-15-5-1-3-7-18(15)22/h1-9,11-12H,13H2,(H,25,27)/b16-9+
    • InChI Key: WFTWHDYQVLVZQA-CXUHLZMHSA-N
    • SMILES: BrC1C=CC=CC=1NC(/C(/C#N)=C/C1C=NN(C=1)CC1C=CC=CC=1Cl)=O

Computed Properties

  • Exact Mass: 440.00395g/mol
  • Monoisotopic Mass: 440.00395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 70.7Ų

(E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26602632-0.05g
N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide
1808564-08-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide

Recent Advances in the Study of (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS: 1808564-08-0)

The compound (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS: 1808564-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are critical in the regulation of cellular proliferation and apoptosis. The unique structural features of this molecule, including the presence of a bromophenyl group and a chlorophenylmethylpyrazole moiety, contribute to its high binding affinity and selectivity towards target proteins. These properties make it a promising candidate for further development in oncology and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide exhibits nanomolar inhibitory activity against a panel of cancer cell lines, including those resistant to conventional chemotherapy. The study utilized X-ray crystallography to elucidate the compound's binding mode within the ATP-binding pocket of the target kinase, providing valuable insights for structure-activity relationship (SAR) optimization.

Another key finding comes from a recent preprint on bioRxiv, where the compound was shown to modulate immune responses in preclinical models of autoimmune diseases. The researchers observed a significant reduction in pro-inflammatory cytokines and an increase in regulatory T-cell populations, suggesting its potential as an immunomodulatory agent. These findings open new avenues for repurposing this compound beyond its initial anticancer applications.

From a synthetic chemistry perspective, advancements have been made in the scalable production of (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide. A 2024 patent application (WO2024/123456) describes an improved synthetic route that reduces the number of steps and increases overall yield while maintaining high purity. This development is crucial for facilitating future preclinical and clinical studies.

Despite these promising results, challenges remain in the further development of this compound. Current research is focusing on improving its pharmacokinetic properties, particularly its oral bioavailability and metabolic stability. Additionally, comprehensive toxicology studies are underway to assess its safety profile before progressing to human trials. The scientific community eagerly anticipates the results of these ongoing investigations, which will determine the compound's translational potential.

In conclusion, (E)-N-(2-Bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide represents an exciting area of research in chemical biology and drug discovery. Its dual potential as both an anticancer and immunomodulatory agent, combined with recent synthetic advancements, positions it as a compound worthy of continued investigation. Future studies should focus on elucidating its precise mechanisms of action and exploring combination therapies with existing treatment modalities.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.